Pyrrolo[1,2-A]quinoxalin-4-amine
Description
Significance of Heterocyclic Architectures in Drug Discovery and Chemical Biology
Heterocyclic architectures are fundamental building blocks in the realm of drug discovery and chemical biology. Their prevalence in nature is a testament to their evolutionary importance, forming the core structures of many essential biomolecules, including nucleic acids, vitamins, and alkaloids. In the pharmaceutical industry, heterocyclic compounds are of paramount interest due to their ability to interact with a wide range of biological targets with high specificity and affinity. This interaction is often facilitated by the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) which can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. The rigid, three-dimensional structures of many heterocyclic systems also contribute to their binding capabilities, allowing for precise orientation within a biological target's active site.
Overview of Quinoxaline (B1680401) and Pyrrole (B145914) Moieties in Bioactive Compounds
The quinoxaline and pyrrole moieties are two prominent examples of nitrogen-containing heterocyclic structures that have garnered significant attention in medicinal chemistry.
Quinoxaline , a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a versatile scaffold found in numerous compounds with a broad spectrum of biological activities. researchgate.net These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net The utility of the quinoxaline core lies in its chemical simplicity and the ease with which it can be functionalized, allowing for the generation of diverse libraries of compounds for biological screening. researchgate.net
Pyrrole , a five-membered aromatic heterocycle, is another crucial component of many biologically active molecules. It is a key structural element in natural products like heme, chlorophyll, and vitamin B12. In drug design, the pyrrole ring is often incorporated to enhance the lipophilicity of a molecule, improve its metabolic stability, or to act as a pharmacophoric element that interacts with specific biological targets.
Rationale for Investigating Novel Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives
The fusion of the quinoxaline and pyrrole rings to form the tricyclic pyrrolo[1,2-a]quinoxaline scaffold has emerged as a particularly promising strategy in the quest for new therapeutic agents. researchgate.netresearchgate.net This unique combination of two biologically relevant moieties creates a novel chemical space with the potential for diverse pharmacological activities. researchgate.net Researchers have been actively developing efficient synthetic methods to access these complex structures, driven by their potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The pyrrolo[1,2-a]quinoxaline framework is recognized as an important tricyclic scaffold due to its association with a wide range of pharmacological effects, including anticancer, antifungal, anti-tuberculosis, and antimalarial activities. researchgate.netresearchgate.netresearchgate.net Furthermore, derivatives of this scaffold have shown potential as 5-HT3 receptor agonists and as inhibitors of kinases such as CK2 and AKT. researchgate.netresearchgate.netresearchgate.net The ongoing investigation into novel pyrrolo[1,2-a]quinoxaline derivatives, including the specific compound Pyrrolo[1,2-a]quinoxalin-4-amine, is therefore a logical and promising avenue for the discovery of new and effective therapeutic agents.
Synthesis and Physicochemical Properties
The synthesis of this compound and its derivatives is a key area of research, with various methods being developed to efficiently construct this tricyclic system.
Synthetic Pathways to this compound
Several synthetic strategies have been reported for the preparation of the pyrrolo[1,2-a]quinoxaline core. One notable method involves the cyclization of N-(2-acylaminophenyl)pyrroles. rsc.org A specific synthesis of this compound starts with the parent heterocycle, which is quaternized at the 5-nitrogen position using methyl iodide. rsc.org Subsequent treatment with potassium amide yields the desired 4-amino derivative. rsc.org
Other approaches focus on the construction of the central B-ring while maintaining the pre-formed A and C-rings. researchgate.net These methods often utilize 1-(2-substituted-phenyl)-1H-pyrrole and an aldehyde or its equivalent as key starting materials. researchgate.net Electrochemical methods have also been developed, offering an efficient and mild route to functionalized quinoxalines through C(sp³)–H cyclization. rsc.org
Physicochemical Characteristics
The physicochemical properties of this compound are crucial for its behavior in biological systems. While specific experimental data for the parent amine is not extensively available in the provided search results, general characteristics of the pyrrolo[1,2-a]quinoxaline scaffold can be inferred. The molecular formula for the parent pyrrolo[1,2-a]quinoxaline is C₁₁H₈N₂, with a molecular weight of 168.198 g/mol . chemsynthesis.com The presence of the amine group in this compound would increase its polarity and potential for hydrogen bonding compared to the unsubstituted parent compound.
Table 1: Physicochemical Data for Pyrrolo[1,2-a]quinoxaline
| Property | Value |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.198 g/mol |
Note: Data corresponds to the parent pyrrolo[1,2-a]quinoxaline scaffold.
Spectroscopic and Crystallographic Analysis
Spectroscopic techniques are essential for the structural elucidation of newly synthesized compounds. For a related derivative, 4-chloro-2-phenylpyrrolo[1,2-a]quinoxaline, the following spectroscopic data has been reported:
Infrared (IR) Spectroscopy: A characteristic band at 1605 cm⁻¹ corresponding to the C=N bond. tandfonline.com
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum shows distinct signals for the aromatic protons, providing information about their chemical environment and coupling interactions. tandfonline.com
While specific crystallographic data for this compound is not detailed in the search results, X-ray crystallography is a powerful tool used to determine the precise three-dimensional arrangement of atoms in the solid state. Such studies on related derivatives can provide valuable insights into bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships.
Biological and Pharmacological Profile
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]quinoxaline derivatives is diverse and target-dependent. Some derivatives have been identified as potent and selective Sirt6 activators. nih.govnih.gov Sirt6 is an enzyme involved in regulating various cellular processes, and its activation is a promising therapeutic strategy for several diseases. nih.govnih.gov Docking studies have suggested that the protonated nitrogen on the side chain of certain derivatives can form π-cation interactions with key amino acid residues, such as Trp188, stabilizing the compound within the binding pocket of the enzyme. nih.govnih.gov
Other derivatives of the pyrrolo[1,2-a]quinoxalin-4(5H)-one class have been developed as non-covalent inhibitors of Bruton's tyrosine kinase (BTK). nih.govnih.gov BTK is a crucial enzyme in B-cell signaling pathways, making it a key target for the treatment of B-cell malignancies and autoimmune disorders. nih.govnih.gov
In Vitro and In Vivo Studies
In Vitro Studies: A number of in vitro studies have demonstrated the potent biological activity of pyrrolo[1,2-a]quinoxaline derivatives. For instance, certain derivatives have shown significant antiproliferative activity against various human cancer cell lines, including leukemia (K562, U937, HL60) and breast cancer (MCF7) cell lines. tandfonline.com The inhibitory activity of some of these compounds is linked to the inhibition of Akt kinase, a key player in cell survival and proliferation pathways. tandfonline.com
In the context of BTK inhibition, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have displayed potent inhibition with IC₅₀ values in the nanomolar range. nih.govnih.gov These compounds have also shown excellent selectivity against a large panel of other kinases. nih.govnih.gov
Furthermore, some derivatives have demonstrated the ability to repress lipopolysaccharide (LPS)-induced proinflammatory cytokine and chemokine production. nih.govnih.gov One compound also showed significant activity against SARS-CoV-2 infection with an EC₅₀ value of 9.3 μM. nih.govnih.gov
In Vivo Studies: In vivo studies have further validated the therapeutic potential of this class of compounds. In a U937 xenograft model, a representative pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative significantly inhibited tumor growth. nih.gov Another study with a different derivative in a U-937 xenograft model also showed superior antitumor efficacy compared to a lead compound and the established drug Ibrutinib at an oral dosage of 50 mg/kg. nih.gov
Structure-Activity Relationships (SAR) and Medicinal Chemistry Applications
The systematic exploration of structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Structure-Activity Relationship (SAR) Studies of Pyrrolo[1,2-a]quinoxaline Derivatives
SAR studies on pyrrolo[1,2-a]quinoxaline derivatives have provided valuable insights for drug design. For instance, in the development of Sirt6 activators, the introduction of a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety was explored. nih.gov The presence of a 4-methylpiperazin-1-yl moiety was found to be particularly effective in activating Sirt6. nih.gov
In the context of antiproliferative activity, preliminary SAR results have highlighted the importance of substitution at the C-4 position of the pyrroloquinoxaline scaffold with a benzylpiperidinyl fluorobenzimidazole group. tandfonline.com Additionally, functionalization of the pyrrole ring has been shown to be beneficial for activity. tandfonline.com
Identification of Key Pharmacophoric Features
The key pharmacophoric features of pyrrolo[1,2-a]quinoxaline derivatives vary depending on the biological target. For Sirt6 activators, a protonated nitrogen on a side chain capable of forming π-cation interactions appears to be a critical feature. nih.govnih.gov For non-covalent BTK inhibitors, the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold itself serves as a novel and selective pharmacophore. nih.govnih.gov
This compound in Medicinal Chemistry
The pyrrolo[1,2-a]quinoxaline scaffold, including the 4-amino substituted derivatives, holds significant promise in several areas of medicinal chemistry.
Potential as Anticancer Agents: The demonstrated antiproliferative activity against various cancer cell lines and the potent inhibition of key cancer-related targets like BTK and Akt kinase underscore the potential of these compounds as anticancer agents. tandfonline.comnih.govnih.gov Novel pyrrolo[1,2-a]quinoxaline derivatives have also shown efficacy in in vivo tumor models. nih.govnih.gov
Neuroprotective Properties: Some research has focused on the design of selective and non-toxic pyrrolo[1,2-a]quinoxalines as potential therapeutic agents for Alzheimer's disease. youtube.com The rationale is based on the potential of these compounds to act as acetylcholinesterase (AChE) inhibitors, which would increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. youtube.com
Antimicrobial Activity: The broader class of quinoxalines is known for its antimicrobial properties. researchgate.netmdpi.com While specific data on the antimicrobial activity of this compound is limited in the provided results, the pyrrolo[1,2-a]pyrazine-1,4-dione, a related heterocyclic system, has been shown to be effective against multi-drug resistant Staphylococcus aureus. rsc.org This suggests that the pyrrolo[1,2-a]quinoxaline scaffold may also possess antimicrobial potential.
The research into this compound and its derivatives is a dynamic and promising field.
Future Research Directions
Future research will likely focus on several key areas. The development of more efficient and environmentally friendly synthetic methods, such as green synthesis approaches, will continue to be important. unisi.it Further exploration of the structure-activity relationships will be crucial for the design of more potent and selective compounds. This will involve the synthesis and biological evaluation of new analogs with diverse substitution patterns.
Investigating the full therapeutic potential of these compounds will require more extensive in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles in relevant disease models. The potential of these compounds in other therapeutic areas, such as neurodegenerative and infectious diseases, also warrants further investigation.
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-a]quinoxalin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHXUKXQJXYLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668187 | |
| Record name | Pyrrolo[1,2-a]quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6025-71-4 | |
| Record name | Pyrrolo[1,2-a]quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrrolo 1,2 a Quinoxalin 4 Amine and Its Derivatives
Historical Development of Synthetic Routes to Pyrrolo[1,2-A]quinoxalines
The foundational approaches to constructing the pyrrolo[1,2-a]quinoxaline (B1220188) ring system have largely relied on the cyclization of pre-functionalized precursors. One of the earliest and most direct methods for obtaining the specific target compound, Pyrrolo[1,2-A]quinoxalin-4-amine , was reported in 1970. This route involved the cyclization of N-(2-acylaminophenyl)pyrroles to form the parent pyrrolo[1,2-a]quinoxaline. rsc.org This parent heterocycle was then quaternized at the 5-nitrogen atom using methyl iodide, and subsequent treatment with potassium amide prompted a rearrangement to yield the desired 4-amino-pyrrolo[1,2-a]quinoxaline. rsc.org
Over the decades, the most prevalent general strategy for building the scaffold has been the modified Pictet-Spengler reaction. This typically involves the acid-catalyzed cyclocondensation of 1-(2-aminophenyl)pyrrole with various carbonyl compounds, most notably aldehydes and ketones. acs.orgnih.gov This condensation forms a dihydropyrrolo[1,2-a]quinoxaline intermediate, which is then oxidized to the aromatic pyrrolo[1,2-a]quinoxaline product. Numerous variations of this reaction have been developed, employing different catalysts and oxidants to improve yields and broaden the substrate scope.
Multicomponent Reaction Strategies for this compound Synthesis
To enhance synthetic efficiency, researchers have focused on multicomponent reactions (MCRs) that allow for the construction of complex molecules like pyrrolo[1,2-a]quinoxalines in a single operation, minimizing purification steps and saving resources.
One-Pot Reaction Sequences
One-pot syntheses, where reactants are added sequentially without isolating intermediates, have become a powerful tool for building the pyrrolo[1,2-a]quinoxaline core. A notable catalyst-free, one-pot method involves the reaction of benzene-1,2-diamine, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate in refluxing acetonitrile, affording polysubstituted pyrrolo[1,2-a]quinoxaline derivatives in high yields.
Another efficient one-pot approach is the InCl₃-catalyzed two-component reaction between 1-(2-aminophenyl)pyrroles and 2-propargyloxybenzaldehydes. This process is highly atom-economical, creating three new carbon-nitrogen or carbon-carbon bonds in a single step to form complex fused quinoxaline (B1680401) systems. Furthermore, transition-metal-free processes have been developed that proceed under mild conditions to regioselectively produce a variety of pyrrolo[1,2-a]quinoxalines in good to excellent yields. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Benzene-1,2-diamine, Dialkyl acetylenedicarboxylate, Ethyl bromopyruvate | None / MeCN, reflux | Polysubstituted Pyrrolo[1,2-a]quinoxalines | 88-93 | |
| 1-(2-Aminophenyl)pyrroles, 2-Propargyloxybenzaldehydes | InCl₃ / One-pot | Fused Pyrrolo/Indolo-Quinoxalines | up to 83 | |
| 1-(2-Aminophenyl)pyrrole, α-Amino acids | None / DMSO, 130°C | 4-Substituted Pyrrolo[1,2-a]quinoxalines | 68-91 | researchgate.net |
Catalyst-Mediated Cyclization Methods
The use of catalysts has been instrumental in developing diverse and efficient cyclization strategies. Both precious metals and more sustainable, earth-abundant metals have been successfully employed.
A platinum-catalyzed hydroamination-triggered cyclization has been described for accessing pyrrolo[1,2-a]quinoxalines. nih.gov The reaction utilizes 1-(2-aminophenyl)pyrroles and alkynes bearing a hydroxyl group, with PtCl₄ acting as the catalyst. The process is significantly accelerated under microwave-assisted conditions. nih.gov
More recently, iron catalysts have gained prominence due to their low cost and low toxicity. An iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols provides a direct route to 4-substituted pyrrolo[1,2-a]quinoxalines. nih.gov In this reaction, an iron complex catalyzes both the reduction of the nitro group and the oxidation of the alcohol in situ, followed by a Pictet-Spengler type annulation and oxidation to form the final product. nih.gov Similarly, FeCl₃ has been used to catalyze the reaction between 1-(2-aminophenyl)pyrroles and cyclic ethers, involving the functionalization of C(sp³)-H bonds to construct the quinoxaline ring.
| Catalyst | Reactants | Key Features | Reference |
| PtCl₄ | 1-(2-Aminophenyl)pyrroles, Hydroxyl-tethered alkynes | Hydroamination-triggered cyclization; Microwave enhancement | nih.gov |
| Iron Complex | 1-(2-Nitrophenyl)pyrroles, Alcohols | Transfer hydrogenation; In situ aldehyde/aniline (B41778) formation | nih.gov |
| FeCl₃ | 1-(2-Aminophenyl)pyrroles, Cyclic ethers | Annulation via C(sp³)-H bond cleavage | |
| Iron Catalyst | 1-(2-Aminophenyl)pyrroles, Methyl arenes | Oxidative coupling; O₂ as crucial oxidant | acs.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent synthetic efforts have been directed towards minimizing environmental impact through the use of safer solvents, sustainable catalysts, and energy-efficient conditions.
Solvent-Free Reaction Conditions
While truly solvent-free reactions for this scaffold are not widely reported, several methods operate under conditions that minimize solvent use or employ greener alternatives. For instance, some high-temperature, catalyst-mediated reactions proceed with minimal solvent. A notable example of a green solvent application is a metal-free, cascade protocol that uses polyethylene (B3416737) glycol (PEG-400) as a green and reusable solvent for the reaction between benzylamine (B48309) derivatives and 1-(2-aminoaryl)pyrroles. researchgate.net
Utilization of Sustainable Catalytic Systems
A significant advancement in the green synthesis of pyrrolo[1,2-a]quinoxalines is the use of sustainable and non-toxic catalytic systems.
One such method employs the surfactant p-dodecylbenzenesulfonic acid (p-DBSA) as a catalyst for a Pictet–Spengler reaction. unisi.it This reaction proceeds efficiently in mild solvents like water or ethanol (B145695) at room temperature, achieving high yields in short reaction times (15-120 minutes). unisi.it The use of a surfactant catalyst in aqueous media represents a significant step towards a more environmentally benign synthesis.
The development of metal-free and oxidant-free reactions is another cornerstone of sustainable synthesis. An electrochemical method for C(sp³)–H cyclization provides a mild and efficient route to functionalized quinoxalines with high atom economy. rsc.org Iron-catalyzed reactions, as mentioned previously, are also considered a more sustainable alternative to those using precious metals like palladium or platinum. acs.orgnih.gov Furthermore, catalyst-free approaches, such as the one-pot synthesis from benzene-1,2-diamine, contribute to greener chemical processes by eliminating the need for a catalyst altogether. researchgate.net
| Catalytic System | Methodology | Green Chemistry Aspect | Reference |
| p-Dodecylbenzenesulfonic acid (p-DBSA) | Pictet–Spengler reaction | Surfactant catalyst; Runs in water/ethanol at room temp. | unisi.it |
| Electrochemical | Iodine-mediated C(sp³)–H cyclization | Metal- and external oxidant-free; High atom economy | rsc.org |
| Iron Catalysis | Transfer hydrogenation / Oxidative annulation | Use of earth-abundant, low-toxicity metal | acs.orgnih.gov |
| None (Catalyst-Free) | One-pot reaction of three components | Eliminates catalyst and associated waste | researchgate.net |
| Palladium with Formic Acid | Transfer hydrogenation of nitroarenes and nitriles | Use of formic acid as a sustainable hydrogen donor | researchgate.net |
Directed Derivatization and Functionalization Strategies
The development of diverse Pyrrolo[1,2-a]quinoxaline derivatives hinges on effective and selective chemical modifications. Researchers have established robust strategies for both functionalizing the core heterocyclic scaffold and for introducing a wide array of substituents through subsequent modifications of key intermediates. These methods provide the necessary tools to systematically explore the structure-activity relationships of this class of compounds.
Regioselective Functionalization of the Pyrrolo[1,2-A]quinoxaline Core
The ability to selectively introduce functional groups at specific positions on the pyrrolo[1,2-a]quinoxaline ring system is crucial for creating structurally unique derivatives. Halogenation reactions have been a particularly fruitful area of investigation, providing key intermediates that can be further elaborated.
A notable advancement is the use of tetrabutylammonium (B224687) tribromide (TBATB) for the regioselective bromination of the pyrrolo[1,2-a]quinoxaline skeleton. rsc.orgnih.gov This method is valued for its mild conditions and high degree of control, allowing for the synthesis of either C3-monobrominated or C1,C3-dibrominated products with good yields. rsc.orgnih.gov The reaction demonstrates broad substrate applicability, and the resulting C3-brominated compounds can be produced on a gram scale, serving as versatile scaffolds for downstream diversification. rsc.orgnih.gov
Beyond the use of TBATB, other halogenation techniques have been reported. For instance, C1-chlorination of 4-arylpyrrolo[1,2-a]quinoxalines can be achieved using N-chlorosuccinimide (NCS) with catalytic amounts of DMSO. nih.gov Furthermore, researchers have developed a method for C1-bromination utilizing copper(II) bromide (CuBr₂) as the brominating agent and potassium persulfate (K₂S₂O₈) as an oxidant. nih.gov Direct C3-iodination has also been accomplished with excellent regioselectivity using reagents like tetrabutylammonium iodide (TBAI) or molecular iodine (I₂). nih.gov
| Reaction | Reagent(s) | Position(s) Functionalized | Key Features |
|---|---|---|---|
| Bromination | Tetrabutylammonium tribromide (TBATB) | C3 or C1, C3 | Mild conditions, high selectivity, and good yields. rsc.orgnih.gov |
| Chlorination | N-Chlorosuccinimide (NCS), DMSO (cat.) | C1 | Effective for 4-aryl substituted cores. nih.gov |
| Bromination | CuBr₂, K₂S₂O₈ | C1 | Utilizes an oxidant for the reaction. nih.gov |
| Iodination | TBAI or I₂ | C3 | Provides 3-iodo derivatives with high regioselectivity. nih.gov |
Introduction of Diverse Substituents via Post-Synthetic Modification
Post-synthetic modification of a functionalized pyrrolo[1,2-a]quinoxaline core is a powerful strategy for generating extensive libraries of analogs. A common and effective approach involves the use of a 4-chloropyrrolo[1,2-a]quinoxaline (B1276247) intermediate, which serves as a versatile anchor point for introducing new substituents via cross-coupling reactions. nih.gov This key intermediate is typically synthesized from the corresponding lactam via a chlorodehydroxylation reaction using a reagent such as phosphorus oxychloride. nih.gov
Palladium-catalyzed cross-coupling reactions are prominently featured in the diversification of this scaffold.
Buchwald-Hartwig Cross-Coupling: This reaction is instrumental in forming carbon-nitrogen bonds. Researchers have successfully employed it to synthesize a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives from the 4-chloro precursor. nih.gov This method allows for the introduction of various substituted piperazine (B1678402) moieties, directly leading to the formation of complex amine structures at the C4 position. nih.govnih.gov
Suzuki-Miyaura Cross-Coupling: To form carbon-carbon bonds, the Suzuki-Miyaura reaction is utilized. For example, the 4-phenylpyrrolo[1,2-a]quinoxaline can be readily prepared by reacting the 4-chloro intermediate with potassium phenyltrifluoroborate in the presence of a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂. nih.gov
These coupling strategies highlight the synthetic flexibility afforded by the 4-chloro intermediate, enabling the attachment of a wide range of nitrogen- and carbon-based substituents. This approach facilitates the systematic exploration of how different groups at the C4 position influence the properties of the molecule.
| Starting Material | Reaction Type | Reagents/Catalyst | Substituent Introduced | Resulting Compound Type |
|---|---|---|---|---|
| 4-chloropyrrolo[1,2-a]quinoxaline | Buchwald-Hartwig Coupling | Substituted piperazines, Pd catalyst | Piperazinyl groups | 4-Piperazinyl-pyrrolo[1,2-a]quinoxalines nih.gov |
| 4-chloropyrrolo[1,2-a]quinoxaline | Suzuki-Miyaura Coupling | Potassium phenyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂ | Phenyl group | 4-Phenylpyrrolo[1,2-a]quinoxaline nih.gov |
Mechanistic Investigations of Pyrrolo 1,2 a Quinoxalin 4 Amine Forming Reactions
Elucidation of Reaction Pathways
The formation of the tricyclic pyrrolo[1,2-a]quinoxaline (B1220188) core can be achieved through various synthetic routes, each with its own distinct reaction pathway. These pathways often involve the construction of the central pyrazine (B50134) ring by forming new carbon-carbon and carbon-nitrogen bonds.
One of the common strategies involves the reaction of 1-(2-aminophenyl)pyrroles with a one-carbon synthon, such as an aldehyde or its equivalent. researchgate.netrsc.org For instance, the iron-catalyzed oxidative coupling of 1-(2-aminophenyl)pyrroles with methyl arenes proceeds via a Pictet-Spengler-type annulation. nih.gov In this pathway, the methyl arene is first oxidized to an aldehyde in situ, which then reacts with the aniline (B41778) derivative.
Another significant pathway is the intramolecular cyclization of N-(2-acylaminophenyl)pyrroles. This acid-catalyzed reaction involves the dehydration and subsequent ring closure to form the quinoxaline (B1680401) system. The nature of the acyl group and the reaction conditions can influence the efficiency of the cyclization.
Furthermore, metal-free approaches have been developed, such as the iodine-catalyzed one-pot synthesis from 1-(2-aminophenyl)pyrroles and various coupling partners. rsc.org An iodine-promoted oxidative Pictet-Spengler type amino cyclo-annulation reaction using α-amino acids as aldehyde surrogates has also been reported. acs.org In some cases, electrochemical methods have been employed to facilitate the cyclization through a radical cross-coupling mechanism. rsc.org
A versatile one-pot, three-component reaction provides another pathway to pyrrolo[1,2-a]quinoxalin-4-one derivatives. This method utilizes 1-substituted benzimidazoles, ethyl bromoacetate, and electron-deficient alkynes. The proposed mechanism involves the initial formation of a benzimidazolium N-ylide intermediate.
Gold-catalyzed intramolecular hydroamination of suitably substituted N-alkynyl indoles represents a more recent and highly selective pathway to related fused systems like 3H-pyrrolo-[1,2,3-de]quinoxalines. nih.gov This reaction proceeds through a 6-exo-dig cyclization, highlighting the utility of transition metal catalysis in controlling the reaction outcome.
The table below summarizes various reaction pathways for the formation of the pyrrolo[1,2-a]quinoxaline scaffold.
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Ref. |
| 1-(2-Aminophenyl)pyrroles, Methyl arenes | Iron catalyst, Di-t-butyl peroxide | Oxidative Coupling/Pictet-Spengler Annulation | nih.gov |
| N-(2-Acylaminophenyl)pyrroles | Acid catalyst | Intramolecular Cyclization | |
| 1-(2-Aminophenyl)pyrroles, α-Amino acids | Iodine | Oxidative Pictet-Spengler Annulation | acs.org |
| 1-(2-Aminophenyl)pyrroles, CH3CN | Electrochemical | Radical Cross-Coupling Cyclization | rsc.org |
| 1-Substituted benzimidazoles, Ethyl bromoacetate, Alkynes | - | One-pot Three-component Reaction | |
| Substituted N-Alkynyl indoles | Gold catalyst | Intramolecular Hydroamination | nih.gov |
Role of Intermediates in Cyclization Reactions
In the Pictet-Spengler type reactions, a crucial intermediate is the imine formed from the condensation of the amino group of 1-(2-aminophenyl)pyrrole and an aldehyde. This imine then undergoes an intramolecular electrophilic substitution on the electron-rich pyrrole (B145914) ring to form the cyclized product. The rate of this step is influenced by the nature of the substituents on both the aniline and aldehyde components.
In the one-pot synthesis of pyrrolo[1,2-a]quinoxalin-4-ones, the formation of a benzimidazolium N-ylide is a key step. This ylide, a 1,3-dipole, is generated in situ and reacts with an activated alkyne in a [3+2] cycloaddition reaction to form a dihydropyrrolo[1,2-a]benzimidazole intermediate. Subsequent rearrangement and cyclization lead to the final quinoxalinone product.
For the gold-catalyzed intramolecular hydroamination, the reaction is initiated by the π-activation of the alkyne by the gold catalyst. This is followed by the nucleophilic attack of the aniline nitrogen onto the activated alkyne, leading to a vinylgold intermediate. Subsequent protodeauration and isomerization steps yield the final fused heterocyclic system. The regioselectivity of the initial nucleophilic attack (exo- vs. endo-cyclization) is a critical factor controlled by the catalyst and substrate structure. nih.gov
In radical-mediated cyclizations, radical intermediates are generated on the side chain, which then add to the pyrrole ring to initiate the cyclization cascade. The stability of these radical intermediates is a key factor in the efficiency of these reactions.
The table below highlights some of the key intermediates in the formation of the pyrrolo[1,2-a]quinoxaline scaffold.
| Reaction Type | Key Intermediate | Description | Ref. |
| Pictet-Spengler Annulation | Imine | Formed from the condensation of an aniline and an aldehyde. | nih.gov |
| One-pot Three-component Reaction | Benzimidazolium N-ylide | Acts as a 1,3-dipole in a cycloaddition reaction. | |
| Gold-catalyzed Hydroamination | Vinylgold species | Formed after the nucleophilic attack of the aniline on the gold-activated alkyne. | nih.gov |
| Radical Cyclization | Carbon-centered radical | Initiates the cyclization by adding to the pyrrole ring. | rsc.org |
Kinetic and Thermodynamic Aspects of Pyrrolo[1,2-A]quinoxalin-4-amine Formation
While a variety of synthetic methods for the preparation of the pyrrolo[1,2-a]quinoxaline scaffold have been established, detailed experimental and computational studies on the kinetic and thermodynamic parameters for the formation of this compound are not extensively documented in the public domain. However, some qualitative insights can be drawn from the existing mechanistic studies.
The feasibility of the different reaction pathways is inherently governed by the thermodynamic stability of the intermediates and the final product. The formation of the aromatic pyrrolo[1,2-a]quinoxaline system is generally a thermodynamically favorable process, which drives the reactions toward completion.
From a kinetic standpoint, the rates of these reactions are influenced by several factors:
Catalyst Activity: In metal-catalyzed reactions, the choice of the metal and its ligands significantly impacts the reaction rate by lowering the activation energy of key steps, such as C-H activation or alkyne coordination. For example, the use of more active iron or copper catalysts can lead to higher yields in shorter reaction times. acs.org
Reaction Temperature: As with most chemical reactions, temperature plays a crucial role. Higher temperatures are often employed to overcome activation barriers, particularly in cyclization and aromatization steps. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.
Substituent Effects: The electronic nature of the substituents on the starting materials can have a profound effect on the reaction kinetics. Electron-donating groups on the aniline ring can enhance the nucleophilicity of the amino group, accelerating the initial condensation or cyclization steps. Conversely, electron-withdrawing groups can retard the reaction.
Solvent Polarity: The choice of solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.
Theoretical and Computational Studies on Pyrrolo 1,2 a Quinoxalin 4 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. These studies offer deep insights into the molecule's electronic structure, which governs its chemical behavior and photophysical properties. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, defining the nucleophilic or basic nature of a molecule, while the LUMO acts as an electron acceptor, determining its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
In a study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, a derivative of the core structure, DFT calculations determined the HOMO and LUMO energy levels to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov This relatively small energy gap suggests high chemical reactivity and potential for charge transfer within the molecule. nih.gov The distribution of these orbitals shows the HOMO primarily located on the pyrrolo[1,2-a]quinoxaline moiety, while the LUMO is concentrated on the nitro-thiophene segment, indicating a potential for intramolecular charge transfer upon excitation. nih.gov
Further computational studies on other derivatives have shown that modifying the donor and acceptor units can effectively regulate the molecular orbital overlap and energy levels. bohrium.comresearchgate.net For instance, attaching different donor groups to the pyrrolo[1,2-a]quinoxaline acceptor can modulate the HOMO-LUMO overlap, which in turn influences the material's luminescence properties. bohrium.com
Table 1: Global Reactivity Descriptors for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline Data sourced from DFT calculations. nih.gov
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.0504 |
| LUMO Energy | ELUMO | -3.2446 |
| Energy Gap | ΔE | 2.8058 |
| Chemical Potential | μ | -4.6475 |
| Hardness | η | 1.4029 |
| Electronegativity | χ | 4.6475 |
| Electrophilicity Index | ω | 7.6975 |
| Softness | S | 0.7128 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate different electrostatic potential regions: red signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient areas (positive potential), susceptible to nucleophilic attack.
For pyrrolo[1,2-a]quinoxaline derivatives, MEP analysis reveals that the most negative potential is typically located around the nitrogen atoms of the quinoxaline (B1680401) ring system, identifying them as likely sites for protonation and electrophilic interactions. nih.gov Conversely, positive potential regions are often found over the hydrogen atoms of the pyrrole (B145914) and benzene (B151609) rings. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in ligand-protein binding. nih.gov
Molecular Docking Simulations for Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg This method is extensively used in drug discovery to screen virtual libraries of compounds against specific biological targets, predicting their binding modes and affinities. ekb.egnih.gov
Docking studies on various pyrrolo[1,2-a]quinoxaline derivatives have identified key interactions that stabilize the ligand within the active sites of several protein targets. These interactions commonly include:
Hydrogen Bonds: The nitrogen atoms in the quinoxaline core and substituents like amines or amides frequently act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the protein's binding pocket. nih.gov
π–π Stacking: The planar aromatic structure of the pyrrolo[1,2-a]quinoxaline scaffold facilitates π–π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.
π-Cation Interactions: In some cases, the protonated nitrogen on a side chain of a pyrrolo[1,2-a]quinoxaline derivative can form strong π-cation interactions with aromatic residues like tryptophan (Trp188) in the Sirt6 binding pocket, significantly enhancing binding stability. nih.govnih.gov
For example, docking studies of a pyrrolo[1,2-a]quinoxaline derivative against the main protease of SARS-CoV-2 (PDB ID: 6LU7) revealed hydrogen bonding with key residues like GLN:189 and HIS:163. nih.gov Similarly, simulations of derivatives designed as Bruton's tyrosine kinase (BTK) inhibitors showed critical hydrogen bonds with hinge region residues. nih.gov
Binding affinity estimation quantifies the strength of the interaction between a ligand and its target. This is often expressed as a docking score (e.g., in kcal/mol) or as an experimentally verifiable value like the half-maximal inhibitory concentration (IC₅₀). ekb.egnih.gov Lower docking scores and lower IC₅₀ values generally indicate stronger binding.
Computational studies have successfully predicted the binding affinities of pyrrolo[1,2-a]quinoxaline derivatives for a range of biological targets, guiding the selection of candidates for synthesis and further testing.
Table 2: Predicted and Experimental Binding Affinities of Pyrrolo[1,2-a]quinoxaline Derivatives for Various Biological Targets
| Derivative/Compound | Biological Target | Predicted Binding Affinity (Docking Score) | Experimental Binding Affinity (IC₅₀) | Reference |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | SARS-CoV-2 Main Protease (6LU7) | -7.2 kcal/mol | - | nih.gov |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 2 | Bruton's Tyrosine Kinase (BTK) | - | 7.41 nM | nih.gov |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 4 | Bruton's Tyrosine Kinase (BTK) | - | 11.4 nM | nih.gov |
| Pyrrolo[1,2-a]quinoxaline derivative 38 | Sirtuin 6 (Sirt6) | Not specified | - | nih.govnih.gov |
| Quinoxaline derivative III | VEGFR-2 (2OH4) | -15.63 kcal/mol | - | ekb.eg |
| Quinoxaline derivative IV | VEGFR-2 (2OH4) | -17.11 kcal/mol | - | ekb.eg |
Computational Prediction of Reaction Mechanisms and Transition States
Theoretical calculations are also employed to investigate the mechanisms of chemical reactions used to synthesize the pyrrolo[1,2-a]quinoxaline scaffold. By modeling potential reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, chemists can understand the factors that control reaction outcomes, such as yield and regioselectivity. researchgate.netzendy.io
Several synthetic routes have been analyzed computationally. For instance, the mechanism for a three-component reaction to form the tricyclic skeleton has been summarized, providing insight into the key bond-forming steps. researchgate.netresearchgate.net Another computationally investigated method is the direct electrochemical redox reaction, which involves a radical cross-coupling cyclization. researchgate.net Control experiments and labeling studies, supported by theoretical models, suggest that in this reaction, the solvent itself can act as a carbon source through C-C bond cleavage. researchgate.net
Furthermore, computational studies have been applied to understand the synthesis of pyrrolo[1,2-a]quinoxalines from α-amino acids and the cyclization of 1-(2-aminophenyl)pyrroles. researchgate.netresearchgate.net These analyses help to rationalize the observed product distributions and optimize reaction conditions by identifying the most energetically favorable pathways and the structures of key transition states.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of pyrrolo[1,2-a]quinoxalin-4-amine are crucial for understanding its chemical reactivity and potential interactions with biological systems. Conformational analysis and molecular dynamics simulations are powerful computational tools used to investigate these aspects.
Conformational Analysis
The conformational landscape of this compound is largely dictated by the geometry of its rigid, fused heterocyclic core and the rotational freedom of the exocyclic amino group.
The pyrrolo[1,2-a]quinoxaline ring system itself is a relatively planar and rigid structure. bohrium.comnih.govresearchgate.netacs.org This rigidity is a consequence of the fused aromatic and heteroaromatic rings. Computational studies on the unsubstituted pyrrolo[1,2-a]quinoxaline (PQQ) core indicate a high degree of planarity in its ground state. bohrium.comnih.govresearchgate.netacs.org This structural feature is a common characteristic of many N-fused polycyclic heterocyclic systems. researchgate.netnih.govnih.gov
The primary conformational flexibility of this compound arises from the rotation of the amino group around the C4-N bond. This rotation determines the orientation of the amine's hydrogen atoms relative to the fused ring system. The key dihedral angle to consider is that defined by the atoms of the quinoxaline ring and the C4-N bond.
While specific experimental or high-level computational data on the rotational barrier of the amino group in this exact molecule are not extensively documented in the literature, analogies can be drawn from studies of other amino-substituted aromatic and heterocyclic compounds. nih.gov The rotation is generally expected to have a relatively low energy barrier, allowing for rapid interconversion between different rotamers at room temperature.
The planarity of the quinoxaline ring system can be slightly influenced by the nature and position of substituents. nih.gov In the case of the 4-amino substituent, electronic effects such as resonance between the amino group's lone pair and the quinoxaline ring system can further stabilize a planar conformation. This interaction can impart a degree of double-bond character to the C4-N bond, which would slightly increase the rotational barrier compared to a simple aliphatic amine.
The potential energy surface for the rotation of the amino group is likely to have two minima corresponding to the in-plane conformations, where the N-H bonds are oriented to minimize steric hindrance with the adjacent hydrogen atom on the quinoxaline ring. The transition state would likely correspond to the conformation where the amino group is perpendicular to the plane of the heterocyclic system.
Molecular Dynamics Simulations
To the best of our knowledge, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound have not been reported in the peer-reviewed literature. However, MD simulations are a standard and powerful technique for investigating the dynamic behavior of molecules in various environments. arxiv.org
A hypothetical MD simulation of this compound would provide valuable insights into several aspects of its molecular behavior:
Dynamics of the Amino Group: Simulations could quantify the rotational dynamics of the C4-N bond, determining the residence times of different rotamers and the energy barriers for their interconversion.
Solvent Effects: Placing the molecule in a simulated solvent environment (e.g., water) would allow for the study of how solvent molecules interact with the amino group and the heterocyclic system through hydrogen bonding and other non-covalent interactions. This would be crucial for understanding its behavior in biological media.
Flexibility of the Ring System: While the core is rigid, MD simulations can reveal small-amplitude vibrations and fluctuations of the fused ring system. These subtle motions can be important for its interaction with other molecules.
Intermolecular Interactions: MD simulations are well-suited to study the formation and dynamics of dimers or larger aggregates of this compound, which could be relevant to its solid-state properties or behavior at high concentrations.
MD simulations on related systems, such as quinoxaline-containing peptides, have demonstrated the existence of multiple stable conformers in solution, highlighting the importance of dynamic studies in understanding the conformational preferences of such molecules. nih.gov Similar approaches applied to this compound would undoubtedly provide a deeper understanding of its structure-property relationships.
Biological Evaluations and Mechanistic Elucidation of Pyrrolo 1,2 a Quinoxalin 4 Amine in Vitro & in Silico Focus
In Vitro Screening for Modulatory Effects on Cellular Pathways
The initial assessment of the biological potential of pyrrolo[1,2-a]quinoxalin-4-amine derivatives often involves a variety of in vitro screening methods to identify their effects on specific cellular components and processes.
Enzyme Inhibition Assays
Enzyme inhibition assays are a cornerstone in the evaluation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, revealing their potential to modulate the activity of key enzymes involved in disease pathogenesis.
Notably, derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one have been identified as potent, non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in B-cell malignancies and autoimmune disorders. nih.govnih.gov For instance, certain derivatives exhibited significant BTK inhibition with IC50 values as low as 7.41 nM and 11.4 nM. nih.gov One particular derivative, compound 9, demonstrated potent BTK inhibitory activity with an IC50 of 21.6 nM and displayed excellent selectivity when tested against a panel of 468 kinases. nih.gov
Another area of investigation has been the inhibition of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity. cbs.dk Pyrrolo[1,2-a]quinoxal-5-inium salts and 4,5-dihydropyrrolo[1,2-a]quinoxalines have shown inhibitory activity against PTP1B, with IC50 values ranging from 0.25 to 1.90 μM. cbs.dk
Furthermore, some pyrrolo[1,2-a]quinoxaline derivatives have been evaluated for their ability to activate sirtuin 6 (Sirt6), a deacetylase implicated in various cellular processes. nih.gov A series of these derivatives were identified as potent and selective Sirt6 activators. nih.gov
Additionally, the antitubercular activity of some derivatives has been linked to the inhibition of the plasma membrane Ca2+ ATPase transporter CtpF in Mycobacterium tuberculosis. researchgate.net Specifically, 4-(3,4-methylenedioxyphenyl) pyrrolo[1,2-a]quinoxaline (compound 4b) and 4-(2-chlorophenyl) pyrrolo[1,2-a]quinoxaline (compound 4c) inhibited CtpF-mediated Ca2+ ATPase activity with IC50 values of 8.05 ± 0.04 µM and 9.15 ± 0.03 µM, respectively. researchgate.net
Table 1: Enzyme Inhibition Data for Pyrrolo[1,2-a]quinoxaline Derivatives
| Derivative Type | Target Enzyme | IC50 Value | Reference |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 2 | Bruton's tyrosine kinase (BTK) | 7.41 nM | nih.gov |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 4 | Bruton's tyrosine kinase (BTK) | 11.4 nM | nih.gov |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 9 | Bruton's tyrosine kinase (BTK) | 21.6 nM | nih.gov |
| Pyrrolo[1,2-a]quinoxal-5-inium salts | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.25 - 1.90 μM | cbs.dk |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.25 - 1.90 μM | cbs.dk |
| 4-(3,4-methylenedioxyphenyl) pyrrolo[1,2-a]quinoxaline (4b) | Ca2+ ATPase (CtpF) | 8.05 ± 0.04 µM | researchgate.net |
| 4-(2-chlorophenyl) pyrrolo[1,2-a]quinoxaline (4c) | Ca2+ ATPase (CtpF) | 9.15 ± 0.03 µM | researchgate.net |
Receptor Binding Studies
While direct receptor binding affinity data for this compound itself is not extensively detailed in the provided search results, the diverse pharmacological activities of its derivatives suggest interactions with various receptors. For example, their roles as 5-HT3 receptor agonists indicate a direct binding interaction with this specific serotonin (B10506) receptor subtype. researchgate.net Further research is necessary to fully characterize the receptor binding profiles of this class of compounds.
Cell-Based Assays for Specific Biological Processes
Cell-based assays provide a more holistic view of the biological effects of pyrrolo[1,2-a]quinoxaline derivatives within a cellular context.
Derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one have demonstrated potency in cell-based assays, showing equivalent or even better efficacy in U937 and Ramos cancer cell lines compared to the reference compound BMS-986142. nih.gov In U937 xenograft models, a representative compound significantly inhibited tumor growth. nih.gov Another study confirmed the antitumor efficacy of a derivative (compound 9) in U-937 xenograft models. nih.gov
In the context of inflammation, new derivatives have been shown to strongly repress lipopolysaccharide (LPS)-induced production of proinflammatory cytokines and chemokines. nih.gov One derivative, compound 38, also significantly suppressed SARS-CoV-2 infection with an EC50 value of 9.3 μM. nih.gov
Furthermore, certain 4,5-dihydropyrrolo[1,2-a]quinoxalines have shown promise as anticancer agents against G protein-coupled estrogen receptor 1 (GPER)-expressing cells. unisi.it MTT assays revealed that the presence of isopropyl groups on the scaffold led to promising antiproliferative compounds. unisi.it Additionally, a separate study found that compound 36, a Sirt6 activator, significantly inhibited the colony formation of cancer cells. nih.gov
The inhibitory effects on multidrug transporters in Candida albicans have also been explored. rsc.org In a screening of twenty-nine piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, twenty-three acted as dual inhibitors of CaCdr1p and CaMdr1p transporters. rsc.org
Table 2: Cell-Based Assay Data for Pyrrolo[1,2-a]quinoxaline Derivatives
| Derivative | Cell Line/Organism | Biological Process | Finding | Reference |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives | U937 and Ramos cells | Cancer cell proliferation | Equivalent or better potency than BMS-986142 | nih.gov |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 9 | U-937 xenograft model | Tumor growth | Significant inhibition | nih.gov |
| Pyrrolo[1,2-a]quinoxaline derivatives 35, 36, 38, 46, 47, and 50 | - | Inflammation | Strong repression of LPS-induced proinflammatory cytokines/chemokines | nih.gov |
| Pyrrolo[1,2-a]quinoxaline derivative 38 | - | Viral Infection | Significant suppression of SARS-CoV-2 (EC50 = 9.3 μM) | nih.gov |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines with isopropyl groups | GPER-expressing cancer cells | Cancer cell proliferation | Promising antiproliferative effects | unisi.it |
| Pyrrolo[1,2-a]quinoxaline derivative 36 | Cancer cells | Colony Formation | Significant inhibition | nih.gov |
| Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives | Candida albicans | Drug Efflux | Dual inhibition of CaCdr1p and CaMdr1p | rsc.org |
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular interactions and downstream consequences of this compound derivatives is crucial for their development as therapeutic agents.
Identification of Protein Targets and Binding Sites
In silico molecular docking studies have been instrumental in identifying the putative binding sites of these compounds on their protein targets.
For the Sirt6 activators, docking studies indicated that the protonated nitrogen on the side chain of compound 38 forms π-cation interactions with Trp188, which helps to stabilize the compound within an extended binding pocket. nih.gov
In the case of PTP1B inhibitors, computational docking studies suggest a putative binding mode for both pyrrolo[1,2-a]quinoxal-5-inium salts and 4,5-dihydropyrrolo[1,2-a]quinoxalines within the α3/α6/α7 allosteric tunnel of the enzyme. cbs.dk
Molecular docking analyses also predicted that 4-(3,4-methylenedioxyphenyl) pyrrolo[1,2-a]quinoxaline (4b) and 4-(2-chlorophenyl) pyrrolo[1,2-a]quinoxaline (4c) are potential inhibitors of the CtpF transporter in M. tuberculosis. researchgate.net
Investigations into Downstream Signaling Events
The engagement of pyrrolo[1,2-a]quinoxaline derivatives with their molecular targets initiates a cascade of downstream signaling events.
The activation of Sirt6 by the identified derivatives leads to the deacetylation of its substrates, which can modulate gene expression and other cellular processes. nih.gov The anti-inflammatory effects observed, for instance, are a likely consequence of Sirt6-mediated regulation of inflammatory gene expression. nih.gov
For the PTP1B inhibitors, their action as insulin (B600854) mimetics, demonstrated by the enhancement of glucose uptake in C2C12 cells, is a key downstream effect. cbs.dk This suggests that by inhibiting PTP1B, these compounds can positively modulate insulin signaling pathways.
The inhibition of BTK by pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives directly impacts B-cell receptor signaling, which is critical for the survival and proliferation of certain B-cell lymphomas. nih.govnih.gov
Antiproliferative Activity Studies in Cultured Cell Lines
Extensive literature searches for the specific chemical compound this compound did not yield direct research findings on its antiproliferative activity or its specific mechanisms of cell growth inhibition in cultured cell lines. The available scientific literature focuses broadly on the therapeutic potential of the larger family of pyrrolo[1,2-a]quinoxaline derivatives, rather than on the singular, unsubstituted 4-amine variant.
These related but distinct compounds have shown promise in preclinical studies. For instance, various derivatives of pyrrolo[1,2-a]quinoxaline have been synthesized and evaluated for their ability to inhibit the growth of a range of cancer cell lines, including those of leukemia, breast, and colorectal cancers. tandfonline.comnih.govnih.govsigmaaldrich.com The primary mechanisms of action for these derivatives appear to involve the inhibition of key cellular signaling pathways.
Dose-Response Characterization in Cancer Cell Models
No specific dose-response data, such as IC50 values, for this compound in any cancer cell model could be located in the reviewed scientific literature.
However, studies on closely related derivatives have established their potency. For example, certain pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have demonstrated significant inhibitory activity against Bruton's tyrosine kinase (BTK), with IC50 values in the nanomolar range. nih.govnih.gov Another derivative, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, was found to be a potent inhibitor of protein kinase CK2 with an IC50 of 49 nM. nih.gov These findings underscore the potential of the pyrrolo[1,2-a]quinoxaline scaffold as a basis for the development of potent anticancer agents.
Mechanisms of Cell Growth Inhibition (e.g., cell cycle arrest, apoptosis induction)
Specific mechanistic studies detailing how this compound may induce cell cycle arrest or apoptosis are not available in the current body of scientific literature.
Research on the broader class of pyrrolo[1,2-a]quinoxaline derivatives suggests that their antiproliferative effects are often linked to the disruption of the cell cycle and the induction of programmed cell death (apoptosis). For instance, some derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phases in breast and colorectal cancer cells. nih.govsigmaaldrich.com The underlying mechanisms for these effects are often tied to the inhibition of critical enzymes like Akt kinase and Sirt6, which are key regulators of cell survival and proliferation. nih.govsigmaaldrich.com While it is plausible that this compound could operate through similar mechanisms, direct experimental evidence to support this is currently lacking.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Pyrrolo[1,2-A]quinoxalin-4-amine Analogs for SAR Probing
The design and synthesis of analogs of this compound are fundamental to probing the SAR of this class of compounds. Researchers have employed various synthetic strategies to introduce a diverse range of substituents at different positions of the pyrrolo[1,2-a]quinoxaline (B1220188) core.
A common synthetic approach involves a multi-step pathway starting from commercially available materials like 2-nitroaniline. mdpi.com Key reactions in the synthesis of the pyrrolo[1,2-a]quinoxaline scaffold include the Clauson-Kaas reaction, reduction of a nitro group, and cyclization reactions such as the Bischler–Napieralski reaction. mdpi.com Once the core structure is formed, further modifications can be made. For instance, a methyl group at the 4-position can be oxidized to an aldehyde, which can then serve as a versatile intermediate for the introduction of various side chains. mdpi.com
In one study, a series of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives were synthesized to evaluate their antimalarial activity. nih.gov These analogs were prepared by linking two or three pyrrolo[1,2-a]quinoxaline units through a common linker, often involving amine functionalities. nih.gov Another research effort focused on creating novel (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives to investigate their potential as anti-leukemic agents. mdpi.com
Furthermore, a series of pyrrolo[1,2-a]quinoxaline-based derivatives were designed and synthesized as potent and selective Sirt6 activators. nih.gov In this study, a functional hydrophilic side chain was introduced at the 2-position of a 3-pyridyl moiety attached to the pyrrolo[1,2-a]quinoxaline core to explore the SAR. nih.gov The synthesis of these analogs often involves condensation reactions and subsequent modifications of the resulting products. nih.govunisi.it
The table below summarizes some of the synthesized analogs of this compound and their biological activities.
| Compound ID | Modification | Biological Activity | Reference |
| 1n | Bis-pyrrolo[1,2-a]quinoxaline with a specific linker | Potent antimalarial activity (SI = 40.6 on W2 strain) | nih.gov |
| 1p | Bis-pyrrolo[1,2-a]quinoxaline with a different linker | Potent antimalarial activity (SI = 39.25 on 3D7 strain) | nih.gov |
| JG1679 | (E)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one at position 4 | Promising antileukemic properties on MV4-11 and Jurkat human leukemia cell lines | mdpi.com |
| 21 | 4-methylpiperazin-1-yl moiety | Potent Sirt6 activator | nih.gov |
| 35 | Alkyl side chain with terminal hydroxyl | Significantly improved Sirt6 activating effects | nih.gov |
| 36 | Alkyl side chain with ether linkage | Significantly improved Sirt6 activating effects | nih.gov |
| 38 | Alkyl side chain with dimethylamino group | Significantly improved Sirt6 activating effects | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of QSAR have been applied to structurally similar heterocyclic compounds, such as imidazo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives. abjournals.orgasianpubs.org These studies provide a framework for how QSAR can be effectively utilized to understand the SAR of this compound analogs.
QSAR modeling involves the use of statistical methods to correlate the chemical structure of compounds with their biological activity. In a study on imidazo[1,2-a]quinoxaline derivatives with antitumor activity, a QSAR model was developed using the genetic function algorithm (GFA). abjournals.org The model was able to predict the antitumor activity of the compounds based on their structural features. abjournals.org Such models can provide valuable insights into the structural requirements for biological activity and aid in the design of new, more potent compounds. abjournals.org
Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) have been used to study phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists. asianpubs.org These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. asianpubs.org For example, the analysis of CoMFA and CoMSIA contour maps for the pyrrolo[1,2-a]pyrazine derivatives revealed that electropositive groups in certain regions and hydrogen bond acceptor groups in others were beneficial for enhancing biological activity. asianpubs.org These findings can be extrapolated to guide the design of novel this compound analogs with improved therapeutic potential.
Identification of Key Pharmacophoric Features for Biological Activity
Through the synthesis and biological evaluation of various analogs, key pharmacophoric features of the this compound scaffold that are crucial for its biological activity have been identified.
For the antimalarial activity of bis-pyrrolo[1,2-a]quinoxaline derivatives, the presence of two pyrrolo[1,2-a]quinoxaline units linked by a specific spacer appears to be a key feature for potent activity. nih.gov The nature of the linker and the substitution pattern on the aromatic rings can significantly influence the potency and selectivity of these compounds. nih.gov
In the case of anti-leukemic (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the presence of the 3,4,5-trimethoxyphenyl group is likely a critical pharmacophoric element contributing to its cytotoxic potential. mdpi.com The enone linker between the pyrrolo[1,2-a]quinoxaline core and the trimethoxyphenyl ring also plays a role in the molecule's activity. mdpi.com
For the Sirt6 activating properties of pyrrolo[1,2-a]quinoxaline-based derivatives, the introduction of a functional hydrophilic side chain at the 2-position of the 3-pyridyl moiety was found to be crucial. nih.gov Specifically, the presence of a 4-methylpiperazin-1-yl moiety led to a potent Sirt6 activator. nih.gov Further exploration revealed that alkyl side chains bearing terminal hydroxyl, ether, or dimethylamino groups were well tolerated and even improved the activating effects. nih.gov Docking studies suggested that a protonated nitrogen on the side chain can form π-cation interactions with specific amino acid residues in the protein's binding pocket, further stabilizing the compound-protein complex. nih.gov
Correlation of Structural Modifications with Modulated Biological Responses
A clear correlation between specific structural modifications of the this compound scaffold and the resulting biological responses has been established through various studies.
In the series of bis-pyrrolo[1,2-a]quinoxaline derivatives, subtle changes in the linker connecting the two heterocyclic units resulted in significant differences in their antimalarial activity and selectivity. nih.gov For example, compounds 1n and 1p , with different linkers, were identified as the most potent antimalarial candidates, highlighting the importance of the linker's structure. nih.gov
For the Sirt6 activators, a systematic modification of the side chain attached to the terminal nitrogen of the piperazinyl moiety led to a clear understanding of the SAR. nih.gov The introduction of alkyl side chains with terminal hydroxyl, ether, and dimethylamino groups led to compounds with significantly improved activating effects compared to the initial lead compound. nih.gov Conversely, the introduction of substituted acyl groups was found to be unfavorable for the activating effects. nih.gov This demonstrates a direct correlation between the nature of the substituent and the modulation of the biological response.
The antiproliferative activity of 4,5-dihydropyrrolo[1,2-a]quinoxalines was also found to be influenced by the substituents. The presence of isopropyl groups on the scaffold furnished promising antiproliferative compounds. unisi.it On the other hand, an acetyl group, while also providing antiproliferative effects, was found to disrupt the GPER transactivation. unisi.it This indicates that different substituents can lead to varied biological outcomes and mechanisms of action.
The following table provides a summary of the correlation between structural modifications and biological responses for a selection of this compound analogs.
| Compound Series | Structural Modification | Modulated Biological Response | Reference |
| Bis-pyrrolo[1,2-a]quinoxalines | Variation in the linker connecting the two units | Significant differences in antimalarial potency and selectivity | nih.gov |
| Sirt6 Activators | Introduction of functional hydrophilic side chains (e.g., with hydroxyl, ether, dimethylamino groups) | Enhanced Sirt6 activation | nih.gov |
| Sirt6 Activators | Introduction of substituted acyl groups | Decreased Sirt6 activation | nih.gov |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | Presence of isopropyl groups | Promising antiproliferative activity | unisi.it |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | Presence of an acetyl group | Antiproliferative effects with altered mechanism of action | unisi.it |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold has been an area of active research, with various strategies being developed to construct this tricyclic system. A foundational method for the synthesis of Pyrrolo[1,2-a]quinoxalin-4-amine involves the quaternization of the parent pyrrolo[1,2-a]quinoxaline at the 5-nitrogen with methyl iodide, followed by treatment with potassium amide to yield the desired 4-amino product. mtieat.org
Recent advancements have focused on more efficient and environmentally friendly approaches. These include iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles, which generates the corresponding aldehydes and anilines in situ for subsequent cyclization. mtieat.org Other modern techniques involve catalyst-free methods and the use of green solvents like ethanol (B145695) to improve the sustainability of the synthesis. semanticscholar.org
Future research in this area should aim to develop even more streamlined and atom-economical synthetic routes. This could involve one-pot multicomponent reactions that bring together simple starting materials to construct the complex pyrrololo[1,2-a]quinoxaline core in a single step. The exploration of novel catalytic systems, such as photoredox catalysis or enzymatic transformations, could also lead to milder reaction conditions and improved yields.
Table 1: Comparison of Synthetic Methodologies for Pyrrolo[1,2-a]quinoxaline Derivatives
| Methodology | Catalyst/Reagents | Key Features | Potential for this compound Synthesis |
| Classical Synthesis | Methyl iodide, Potassium amide | Direct amination of the quaternized parent heterocycle. mtieat.org | Established but may have limitations in substrate scope and functional group tolerance. |
| Iron-Catalyzed Transfer Hydrogenation | Tricarbonyl (g4-cyclopentadienone) iron complex | In situ generation of reactive intermediates from alcohols and nitroarenes. mtieat.org | Adaptable for the synthesis of precursors to the 4-amine derivative. |
| Catalyst-Free Synthesis | Reflux in ethanol | Environmentally friendly approach, avoiding metal catalysts. semanticscholar.org | Potentially applicable for the synthesis of the core scaffold before amination. |
| Pictet-Spengler Reaction | p-Dodecylbenzene sulphonic acid (p-DBSA) | Green synthesis using a surfactant catalyst in mild solvents. unisi.it | Offers a green alternative for the synthesis of the pyrrolo[1,2-a]quinoxaline core. |
| Buchwald–Hartwig Cross-Coupling | Palladium catalysts | Efficient method for forming C-N bonds, suitable for introducing the amine group. rsc.org | A promising strategy for the direct synthesis or late-stage functionalization to introduce the 4-amino group. |
Advanced Computational Modeling for De Novo Design and Optimization
Computational chemistry offers powerful tools for the rational design and optimization of novel bioactive molecules. For the pyrrolo[1,2-a]quinoxaline scaffold, structure-based design and molecular docking have been instrumental in the development of potent inhibitors for targets like Bruton's tyrosine kinase (BTK). nih.govnih.gov These studies have guided the synthesis of derivatives with improved inhibitory activity and physicochemical properties. nih.gov
The future of computational modeling for this compound lies in the realm of de novo design. This approach utilizes algorithms to generate entirely new molecular structures with desired properties, rather than simply modifying existing ones. By defining a set of desired features, such as high binding affinity for a specific target and favorable pharmacokinetic profiles, computational tools can propose novel 4-amino-pyrrolo[1,2-a]quinoxaline analogs for synthesis and testing.
Furthermore, advanced molecular dynamics simulations can provide a deeper understanding of the dynamic interactions between this compound derivatives and their biological targets. These simulations can reveal key binding conformations, water molecule networks in the binding site, and the energetic contributions of different functional groups, all of which are crucial for optimizing ligand-receptor interactions. Time-dependent density functional theory (TDDFT) has also been employed to study the photophysical properties of this class of compounds, which could be valuable for developing fluorescent probes or photosensitizers. nih.gov
Exploration of Undiscovered Biological Activities and Targets
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. unisi.itresearchgate.net For instance, derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one have been identified as potent non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov Other derivatives have been investigated as activators of Sirt6, a protein involved in cellular metabolism and aging, with potential applications in treating cancer, inflammation, and infectious diseases. nih.govnih.gov
A significant opportunity for future research is the systematic exploration of the biological activities of this compound and its analogs against a broader range of molecular targets. Given the structural similarities to known kinase inhibitors, a comprehensive screening against a panel of kinases could uncover novel and selective inhibitors for various diseases.
Moreover, the potential of this compound class in other therapeutic areas remains largely untapped. Investigations into its activity against neurodegenerative diseases, metabolic disorders, and neglected tropical diseases could yield promising new lead compounds. The development of chemical probes based on the this compound scaffold could also be a valuable tool for identifying and validating new biological targets.
Table 2: Reported Biological Activities of Pyrrolo[1,2-a]quinoxaline Derivatives
| Biological Activity | Specific Target/Pathway | Investigated Derivative Class |
| Anticancer | Bruton's tyrosine kinase (BTK) inhibitors | Pyrrolo[1,2-a]quinoxalin-4(5H)-ones nih.govnih.gov |
| Anti-inflammatory | Sirt6 activators | Pyrrolo[1,2-a]quinoxaline-based derivatives nih.govnih.gov |
| Antiproliferative | GPER-expressing breast cancer cells | 4,5-Dihydropyrrolo[1,2-a]quinoxalines unisi.it |
| Antifungal | Candida albicans multidrug transporters | Piperazinyl-pyrrolo[1,2-a]quinoxalines rsc.org |
Integration with High-Throughput Screening Platforms for Mechanistic Insights
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for their biological activity. The integration of this compound and its derivatives into HTS campaigns is a crucial next step for elucidating their mechanisms of action and identifying new therapeutic applications.
For example, a kinase selectivity profiling study, a form of HTS, was used to demonstrate the excellent selectivity of a pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative against a panel of 468 kinases. nih.gov This type of screening is invaluable for understanding the on-target and off-target effects of a compound and for guiding lead optimization.
Future research should leverage a variety of HTS platforms to gain deeper mechanistic insights. This could include:
Phenotypic Screening: Testing libraries of this compound analogs in cell-based assays that measure complex biological phenotypes, such as cell morphology, proliferation, or apoptosis. This approach can identify compounds with novel mechanisms of action without prior knowledge of their molecular target.
Target-Based Screening: Screening against specific, well-validated molecular targets to identify potent and selective modulators.
High-Content Imaging: Combining automated microscopy with sophisticated image analysis to quantify the effects of compounds on subcellular structures and processes, providing a wealth of mechanistic information.
By systematically integrating this compound and its derivatives into these advanced screening platforms, researchers can accelerate the discovery of new biological functions and pave the way for the development of novel therapeutics.
Q & A
Q. What are the common synthetic routes for Pyrrolo[1,2-A]quinoxalin-4-amine, and how are reaction conditions optimized?
this compound is synthesized via 1,3-dipolar cycloaddition of benzimidazolium ylides with activated alkynes or dipolarophiles (e.g., dimethylacetylene dicarboxylate) under mild conditions . Optimization involves adjusting bases (e.g., Cs₂CO₃), solvents (propylene oxide or 1,2-epoxybutane), and temperature to control selectivity. For example, propylene oxide acts as both a medium and acid scavenger, favoring pyrrolo[1,2-a]quinoxaline derivatives, while 1,2-epoxybutane at reflux yields pyrrolo[1,2-a]benzimidazoles .
Q. How is structural characterization of this compound performed to confirm regiochemistry?
Multinuclear NMR (¹H, ¹³C) is critical for assigning regiochemistry, particularly to distinguish between exocyclic enamine derivatives and fused-ring isomers. X-ray diffraction provides definitive confirmation of crystal structures, while IR spectroscopy identifies functional groups like carbonyls in pyrrolo[1,2-a]quinoxalin-4-ones .
Q. What biological activities are associated with this compound derivatives?
Derivatives exhibit inhibition of human protein kinase CK2, antitumor activity (mimicking mitomycin DNA cross-linkers), and central nervous system modulation. For example, EAPB0203 and EAPB0503 (imidazo[1,2-a]quinoxaline analogues) show anticancer potential via tubulin interaction .
Advanced Research Questions
Q. How can mechanistic contradictions in cycloaddition pathways leading to this compound derivatives be resolved?
Conflicting mechanisms (e.g., concerted vs. stepwise ring expansion) are addressed by isolating intermediates via TLC and characterizing them spectroscopically. For instance, 2-pyrrolo-aniline intermediates are trapped using substrates with non-leaving groups, and their reactivity is monitored under varying conditions (e.g., pH, solvent polarity) .
Q. What strategies improve selectivity toward this compound over competing byproducts like pyrrolo[1,2-a]benzimidazoles?
Selectivity is tuned by:
- Substituent effects : Electron-withdrawing groups on dipolarophiles favor quinoxaline formation.
- Base choice : Stronger bases (e.g., Na₂CO₃) promote aromatization, while weaker bases stabilize intermediates.
- Temperature control : Lower temperatures (25°C) reduce side reactions, as shown in propylene oxide-mediated syntheses .
Q. How are this compound derivatives evaluated for kinase inhibition, and what computational tools validate target engagement?
Kinase inhibition assays (e.g., ADP-Glo™) quantify CK2 activity, complemented by molecular docking (AutoDock Vina) to model ligand-binding interactions. Pharmacophore mapping identifies critical hydrogen-bonding sites (e.g., NH groups in the quinoxaline core) .
Q. What experimental designs address low yields in annulation reactions for Pyrrolo[1,2-A]quinoxaline scaffolds?
- Pre-activation of substrates : Use bromo ketones or α-bromocarbonyl compounds to enhance electrophilicity.
- Catalytic systems : Palladium-mediated C–H arylation improves efficiency in core functionalization .
- One-pot multicomponent reactions : Minimize isolation steps, as demonstrated in syntheses combining benzimidazoles, alkynes, and epoxides .
Methodological Considerations
- Data contradiction analysis : Compare NMR chemical shifts of intermediates across studies to identify systematic errors .
- Biological assay optimization : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize high-impact targets (e.g., CK2 in cancer) .
- Structural diversification : Leverage cyclocondensation and cross-coupling reactions to generate libraries for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
